molecular formula C26H38NNaO7S B1613412 Sodium taurodehydrocholate CAS No. 57011-24-2

Sodium taurodehydrocholate

Cat. No.: B1613412
CAS No.: 57011-24-2
M. Wt: 531.6 g/mol
InChI Key: RKSAYDXINPFQGF-PFGONMSQSA-M
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Description

Sodium taurodehydrocholate is a synthetic bile salt that is unable to form micelles. It is a derivative of dehydrocholic acid conjugated with taurine. This compound is primarily used in scientific research to study bile acid metabolism and its effects on cholesterol synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium taurodehydrocholate involves the conjugation of dehydrocholic acid with taurine. The reaction typically requires the activation of the carboxyl group of dehydrocholic acid, which can be achieved using reagents such as carbodiimides. The activated dehydrocholic acid is then reacted with taurine in the presence of a base to form the amide bond, resulting in the formation of taurodehydrocholic acid. The final step involves neutralizing the acid with sodium hydroxide to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium taurodehydrocholate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium taurodehydrocholate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study bile acid chemistry and reactions.

    Biology: Used to study the effects of bile acids on cellular processes and metabolism.

    Medicine: Investigated for its potential therapeutic effects on cholesterol metabolism and liver diseases.

    Industry: Used in the formulation of pharmaceuticals and as a research reagent

Mechanism of Action

Sodium taurodehydrocholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It modulates the absorption and metabolism of cholesterol by inhibiting the synthesis of cholesterol in the liver and reducing its absorption in the intestines. The compound also affects the secretion of bile acids and their enterohepatic circulation .

Comparison with Similar Compounds

    Sodium taurocholate: A natural bile salt that forms micelles and is used in protein solubilization.

    Sodium taurochenodeoxycholate: Another natural bile salt with similar properties to sodium taurocholate.

    Dehydrocholic acid: The parent compound of sodium taurodehydrocholate

Uniqueness: this compound is unique in that it does not form micelles, unlike other bile salts such as sodium taurocholate and sodium taurochenodeoxycholate. This property makes it a valuable tool for studying the effects of bile acids without the confounding effects of micelle formation .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSAYDXINPFQGF-PFGONMSQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

517-37-3 (Parent)
Record name Sodium taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57011-24-2
Record name Sodium taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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